1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one, also known as 3-aminoazetidine, is an organic compound used as a precursor for the synthesis of various heterocyclic compounds, including pyridines, imidazoles, triazoles, and oxazoles. It is a versatile building block for the synthesis of various pharmaceuticals and biologically active compounds.
Scientific Research Applications
3-Aminoazetidine has been widely used in the synthesis of heterocyclic compounds, including pyridines, imidazoles, triazoles, and oxazoles, which have been studied for their biological activities, such as antiviral, antibacterial, and antifungal activities. In addition, 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine has been used in the synthesis of various pharmaceuticals, including antiepileptic drugs, antipsychotics, and antineoplastic agents.
Mechanism Of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine is not well understood. However, it is believed that the compound acts as a proton donor, which leads to the formation of an iminium ion. This iminium ion can then react with a variety of nucleophiles, such as water and alcohols, to form the desired heterocyclic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine have not been extensively studied. However, some studies have suggested that the compound may have anticonvulsant, antidepressant, and anxiolytic effects. In addition, 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine has been shown to have antifungal activity against Candida albicans and Aspergillus niger.
Advantages And Limitations For Lab Experiments
The major advantage of using 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine for synthetic organic chemistry experiments is its versatility. It can be used as a building block for the synthesis of various heterocyclic compounds, which have a wide range of applications. However, the compound is also highly reactive, which can make it difficult to handle in the laboratory. In addition, the reaction of 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine with nucleophiles can lead to the formation of unwanted side products, which can reduce the yield of the desired product.
Future Directions
Future research on 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine should focus on the development of new synthetic methods for the preparation of heterocyclic compounds. In addition, further studies should be conducted to investigate the biochemical and physiological effects of 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine and its derivatives. Finally, further research should be conducted to optimize the reaction conditions for the synthesis of 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine, in order to improve the yield and reduce the formation of unwanted side products.
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-9(5-11)6-12(15)14-7-10(13)8-14/h2-5,10H,6-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPMAFUNTOZESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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